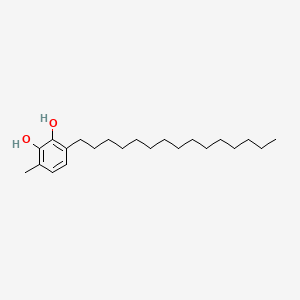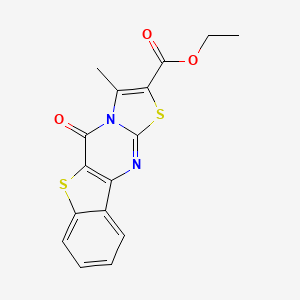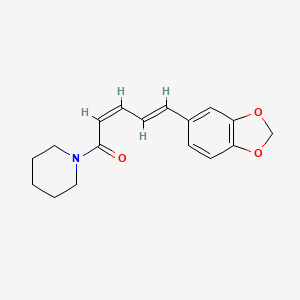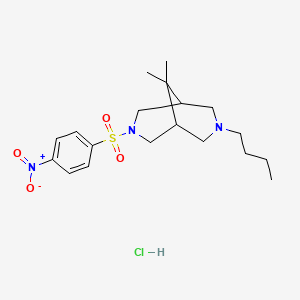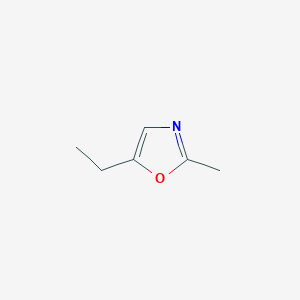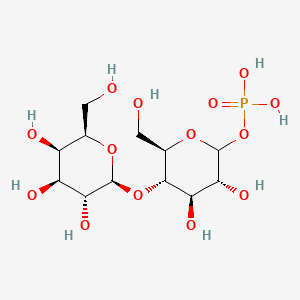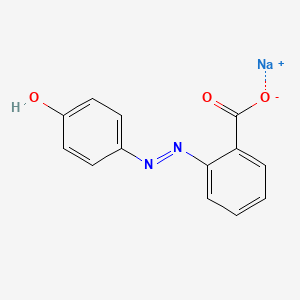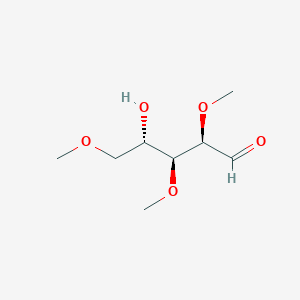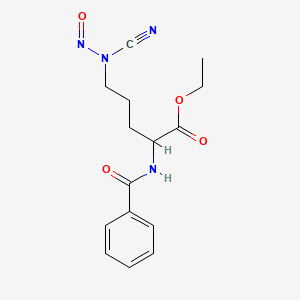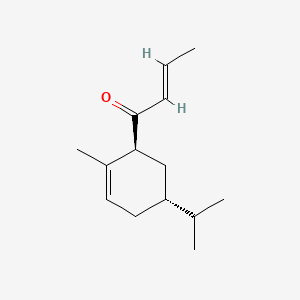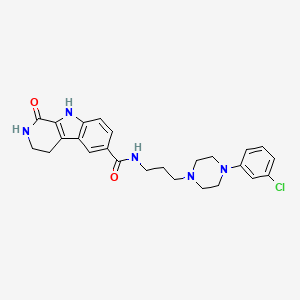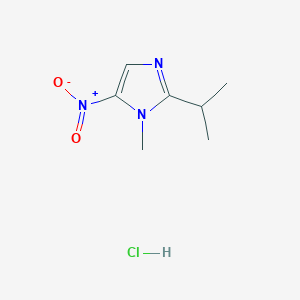
Ipronidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipronidazole hydrochloride is a veterinary drug belonging to the nitroimidazole class. It is primarily used as an antiprotozoal agent to treat histomoniasis in turkeys and swine dysentery . The compound is known for its effectiveness in controlling protozoal infections, making it a valuable tool in veterinary medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ipronidazole hydrochloride involves the reaction of 2-isopropyl-4 (or 5-nitroimidazole) with dimethyl sulfate in dioxane under reflux conditions. The product is then precipitated using sodium hydroxide solution at low temperatures . The hydrochloride salt is formed by reacting the product, dissolved in isopropanol, with ethanolic hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets veterinary pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ipronidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Cyclization: Formation of imidazole derivatives through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and alkyl halides for substitution reactions. Cyclization reactions often require acidic or basic conditions to facilitate ring closure .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Ipronidazole hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ipronidazole hydrochloride involves the reduction of the nitro group to form reactive intermediates that interact with protozoal DNA, leading to the inhibition of nucleic acid synthesis. This results in the death of the protozoal cells . The molecular targets include DNA and electron-transport proteins within the protozoal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole used to treat protozoal infections in humans and animals.
Dimetridazole: Used in veterinary medicine for similar purposes as ipronidazole.
Ronidazole: Another veterinary drug used to treat protozoal infections.
Uniqueness
Ipronidazole hydrochloride is unique due to its specific use in veterinary medicine and its effectiveness against histomoniasis in turkeys and swine dysentery. Its chemical structure allows for specific interactions with protozoal DNA, making it a potent antiprotozoal agent .
Eigenschaften
CAS-Nummer |
49791-86-8 |
|---|---|
Molekularformel |
C7H12ClN3O2 |
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
1-methyl-5-nitro-2-propan-2-ylimidazole;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5(2)7-8-4-6(9(7)3)10(11)12;/h4-5H,1-3H3;1H |
InChI-Schlüssel |
HOMIFIGVCCVRIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(N1C)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


